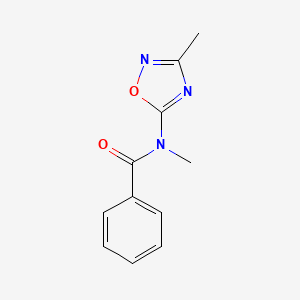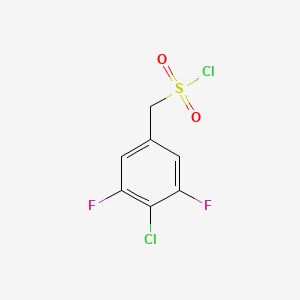
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₇H₅ClF₂O₂S and a molecular weight of 226.63 g/mol . It is also known by other names such as [(3,5-difluorophenyl)methyl]chlorosulfone and 3,5-Difluorobenzylsulfonyl chloride . This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride typically involves the reaction of 3,5-difluorobenzyl alcohol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
3,5-Difluorobenzyl alcohol+Chlorosulfonic acid→(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, and safety measures are implemented to handle the reactive chemicals involved .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and reducing agents. The reaction conditions vary depending on the desired product and may include solvents, temperature control, and catalysts .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Difluorophenyl)methanesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 4-position.
(4-Cyanophenyl)methanesulfonyl chloride: Contains a cyano group instead of the chloro and difluoro groups.
(3-Methoxyphenyl)methanesulfonyl chloride: Contains a methoxy group instead of the chloro and difluoro groups.
Uniqueness
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride is unique due to the presence of both chloro and difluoro substituents on the benzene ring. These substituents influence the compound’s reactivity and properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C7H4Cl2F2O2S |
|---|---|
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
(4-chloro-3,5-difluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2F2O2S/c8-7-5(10)1-4(2-6(7)11)3-14(9,12)13/h1-2H,3H2 |
InChI-Schlüssel |
QCDURGISNIQWPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)Cl)F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


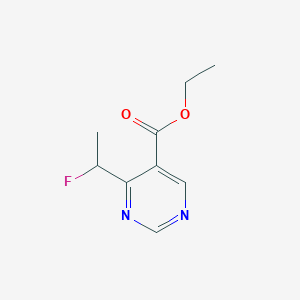
![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
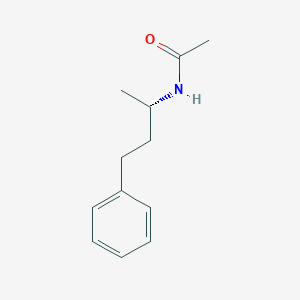
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)
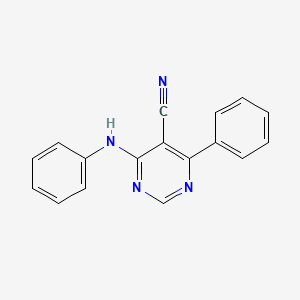
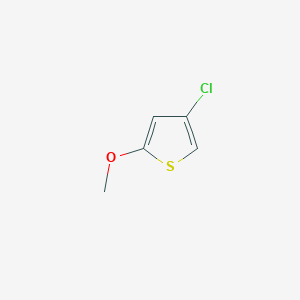
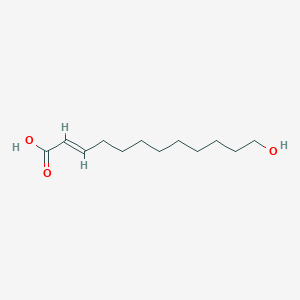
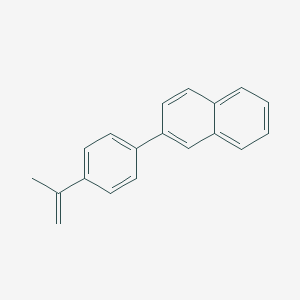
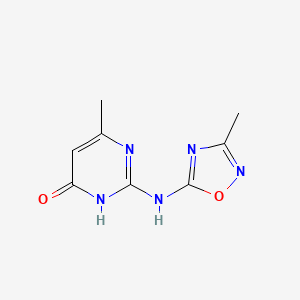

![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
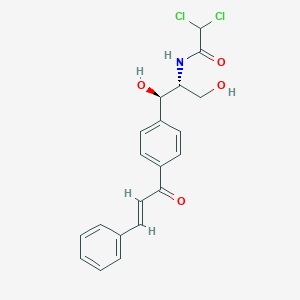
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)
